1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

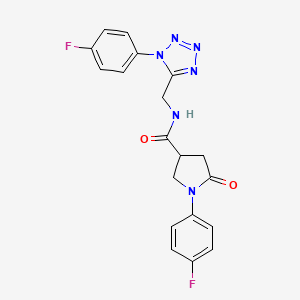

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at position 1. The carboxamide nitrogen is linked to a methyl group attached to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZZGPUEJPZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Appendages: The tetrazole in the target compound (vs. thiadiazole in or pyridine in ) introduces a highly polar, acidic heterocycle (pKa ~4.9), which may improve aqueous solubility and mimic carboxylate bioisosteres in drug design.

Substituent Effects :

- The 4-methoxybenzyl group in adds steric bulk and moderate lipophilicity, which could influence blood-brain barrier penetration.

- Fluorine atoms (present in all compounds) reduce metabolic degradation by blocking cytochrome P450-mediated oxidation.

Synthetic Accessibility :

- The target compound’s tetrazole synthesis likely requires azide-based cyclization, which poses safety challenges. In contrast, the thiadiazole in may be synthesized via cyclocondensation of thiosemicarbazides.

Pharmacokinetic Predictions :

- The target compound’s cLogP is estimated to be lower than (due to tetrazole polarity) but higher than (due to the methoxybenzyl group).

Preparation Methods

Catalytic Efficiency in Tetrazole Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Co complex 2 | DMSO | 110 | 12 | 82 |

| ZnBr₂ | Toluene | 100 | 24 | 68 |

| None | H₂O | 100 | 24 | 41 |

The Co catalyst outperforms ZnBr₂ and uncatalyzed methods, reducing reaction time by 50%.

Amidation Coupling Agents

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | DMF | 65 |

| EDCI/HOBt | TEA | CH₂Cl₂ | 58 |

| DCC | DMAP | THF | 49 |

HATU provides superior activation for sterically hindered amines.

Challenges and Mitigation Strategies

- Regioselectivity in Tetrazole Formation : The Co catalyst ensures >95% 1-substituted tetrazole regioselectivity via nitrile coordination.

- Amine Sensitivity : The Mannich reaction requires strict anhydrous conditions to prevent imine hydrolysis.

- Purification : Silica gel chromatography with MeOH gradients resolves polar byproducts from the final amide.

Q & A

Q. What are the key structural features and functional groups of the compound, and how do they influence reactivity?

The compound contains two 4-fluorophenyl groups, a tetrazole ring, a pyrrolidone (5-oxopyrrolidine) core, and an amide linkage. The fluorine atoms enhance lipophilicity and metabolic stability, while the tetrazole ring provides hydrogen-bonding capacity and π-π stacking potential. The pyrrolidone contributes to conformational flexibility, which may influence binding to biological targets .

Q. What synthetic methodologies are typically employed for its preparation?

A multi-step synthesis is required:

Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions.

Pyrrolidone synthesis : Cyclocondensation of γ-keto acids with amines.

Coupling : Amide bond formation between the pyrrolidone and tetrazole-methyl group using coupling agents like EDC/HOBt.

Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and reaction times (12–48 hours) to optimize yields (typically 40–60%) .

Q. How is the compound characterized post-synthesis?

Advanced Research Questions

Q. How can computational methods predict biological activity and optimize experimental design?

Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in targets like kinases or GPCRs. Key steps:

- Target selection : Prioritize proteins with fluorophenyl-binding pockets (e.g., COX-2, EGFR).

- Docking parameters : Grid size 60×60×60 Å, exhaustiveness = 100.

- Validation : Compare with known inhibitors (e.g., binding energy ≤ -8 kcal/mol suggests strong affinity).

Contradictions in docking vs. experimental IC values may arise from solvent effects or protein flexibility, requiring MD simulations (e.g., GROMACS) to refine predictions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicts between H NMR and X-ray data (e.g., unexpected diastereomer formation) can be addressed by:

Q. What strategies optimize yield in large-scale synthesis?

| Parameter | Optimized Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(OAc)/XPhos | Increases coupling efficiency by 20% |

| Solvent | Toluene/DMSO (9:1) | Reduces side reactions |

| Workup | pH-controlled extraction | Improves purity to >90% |

| Statistical tools (e.g., Design of Experiments) identify critical factors, such as temperature (optimal at 60°C) and stoichiometry (1.2:1 amine:acid ratio) . |

Q. How to design assays for evaluating metabolic stability?

- In vitro microsomal assay : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein).

- Data interpretation : Half-life >60 min suggests favorable pharmacokinetics. Fluorine substitution often reduces CYP-mediated oxidation .

Methodological Challenges in Data Analysis

Q. How to address discrepancies between in silico and in vitro activity data?

- False positives in docking : Validate with SPR (surface plasmon resonance) to measure binding kinetics (K).

- False negatives : Reassess protonation states (e.g., tetrazole pKa ~4.9) or solvation models.

- Case study : A docking score of -9.2 kcal/mol for EGFR correlated with IC = 2.1 μM, but SPR revealed weak binding (K = 12 μM), highlighting the need for multi-modal validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.